
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane is a fluorinated organic compound with the molecular formula C6F12O It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane typically involves the fluorination of precursor molecules under controlled conditions. One common method involves the reaction of hexafluoropropylene oxide with trifluoromethylating agents. The reaction is carried out in the presence of catalysts such as antimony pentafluoride (SbF5) or cobalt trifluoride (CoF3) at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can yield partially fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce perfluorinated carboxylic acids, while reduction can yield partially fluorinated alcohols.
Scientific Research Applications
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and materials.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules and probes.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and surfactants.
Mechanism of Action
The mechanism by which 2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane exerts its effects is primarily related to its high fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity. Fluorine atoms can form strong bonds with carbon, oxygen, and other elements, influencing the compound’s chemical behavior and interactions with molecular targets. The pathways involved in its reactions often include the formation of stable intermediates and transition states, which contribute to the compound’s unique properties.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,5-Hexafluoro-4,5-bis(trifluoromethyl)tetrahydrofuran: This compound shares a similar structure but differs in the arrangement of fluorine atoms and the presence of a tetrahydrofuran ring.
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: Another fluorinated compound with a different functional group arrangement.
1,3-Bis(trifluoromethyl)benzene: A fluorinated aromatic compound with distinct chemical properties.
Uniqueness
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane is unique due to its specific arrangement of fluorine atoms and the presence of an oxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
59663-83-1 |
|---|---|
Molecular Formula |
C6F12O |
Molecular Weight |
316.04 g/mol |
IUPAC Name |
2,3,3,4,4,5-hexafluoro-2,5-bis(trifluoromethyl)oxolane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(12,6(16,17)18)19-3(1,11)5(13,14)15 |
InChI Key |
IDNCPUJUORQTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(OC1(C(F)(F)F)F)(C(F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


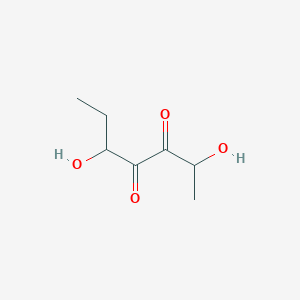
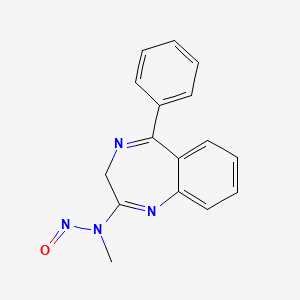

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
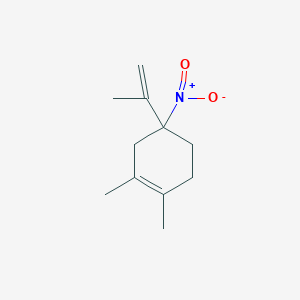
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
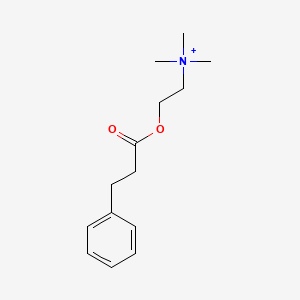

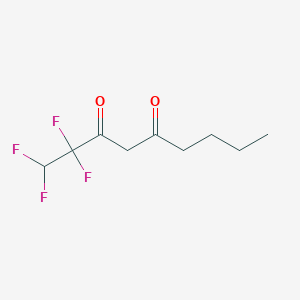
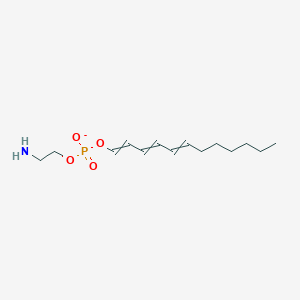
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
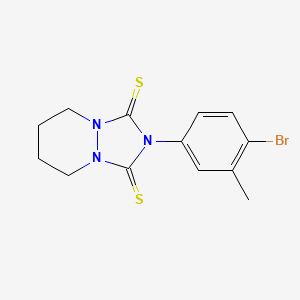
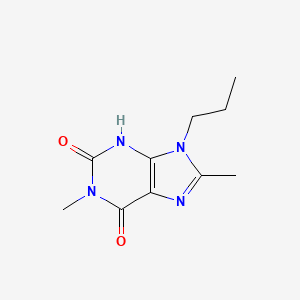
![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
